molecular formula C9H8N2O2 B13040669 5-Cyano-2-methylpyridin-3-yl acetate

5-Cyano-2-methylpyridin-3-yl acetate

Cat. No.: B13040669
M. Wt: 176.17 g/mol
InChI Key: GFFNMLRTJXOHQY-UHFFFAOYSA-N
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Description

5-Cyano-2-methylpyridin-3-yl acetate is a chemical compound with a pyridine ring substituted with a cyano group at the 5-position, a methyl group at the 2-position, and an acetate group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-2-methylpyridin-3-yl acetate typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, solvent-free methods and fusion techniques are often employed to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Cyano-2-methylpyridin-3-yl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkyl cyanoacetates, aryl amines, and various catalysts. Reaction conditions often involve elevated temperatures and solvent-free environments to facilitate the reactions .

Major Products Formed

The major products formed from these reactions are typically heterocyclic compounds, which are of significant interest in medicinal chemistry due to their potential biological activities .

Scientific Research Applications

5-Cyano-2-methylpyridin-3-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Cyano-2-methylpyridin-3-yl acetate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. This can lead to the inhibition of certain enzymes or receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Cyano-2-methylpyridin-3-yl)acetamide
  • 2-Cyano-3-(2-methylpyridin-3-yl)propanoic acid
  • 5-Cyano-2-methylpyridine-3-carboxylic acid

Uniqueness

5-Cyano-2-methylpyridin-3-yl acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

(5-cyano-2-methylpyridin-3-yl) acetate

InChI

InChI=1S/C9H8N2O2/c1-6-9(13-7(2)12)3-8(4-10)5-11-6/h3,5H,1-2H3

InChI Key

GFFNMLRTJXOHQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)C#N)OC(=O)C

Origin of Product

United States

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